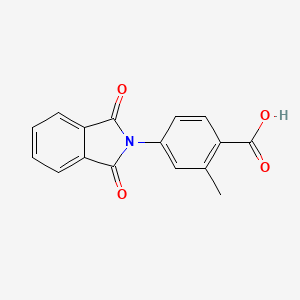

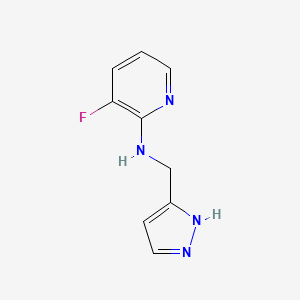

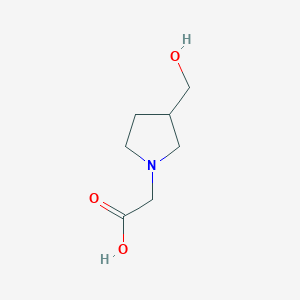

![molecular formula C9H19Cl2N5O B1443553 N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride CAS No. 1361112-70-0](/img/structure/B1443553.png)

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride

Vue d'ensemble

Description

“N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride” is a compound with a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . The compound has a molecular weight of 227.09 . It is a solid substance at room temperature .

Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride” are not detailed in the available resources, pyrazole-based compounds are known to be involved in various chemical reactions due to their advantageous frameworks .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.09 . More detailed physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Synthetic Routes and Derivatives

A study conducted by Farag, Dawood, and Elmenoufy (2004) elaborates on the synthetic pathways leading to various derivatives of pyrazole, including pyrazolo[2,3-a]pyrimidines and pyrazolo[5,1-c]triazines, which incorporate the antipyrine moiety. This research provides foundational knowledge on the synthesis of complex structures related to N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride (Farag, Dawood, & Elmenoufy, 2004).

Structural Analysis and Coordination Complexes

Chkirate et al. (2019) discuss the structural characteristics and synthesis of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The study highlights the impact of hydrogen bonding on self-assembly processes and reveals significant antioxidant activities of these complexes (Chkirate et al., 2019).

Molecular Conformations and Hydrogen Bonding

Narayana, Yathirajan, Rathore, and Glidewell (2016) provide insights into different molecular conformations and hydrogen bonding patterns in three 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. This study delves into the structural aspects and the formation of hydrogen-bonded aggregates and sheets, presenting an in-depth understanding of molecular interactions related to the compound (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Diverse Structural Library Generation

Roman (2013) focuses on generating a diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the chemical structure of interest. The study showcases a range of alkylation and ring closure reactions, contributing to the diversity and potential applications of related chemical structures (Roman, 2013).

Orientations Futures

Pyrazole-based compounds, like this one, have large therapeutic potential and are of great interest to the academic community as well as industry . They are studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds . Future research will likely continue to explore the potential of these compounds in various therapeutic areas.

Propriétés

IUPAC Name |

N-[2-(4-aminopyrazol-1-yl)ethyl]-2-(dimethylamino)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O.2ClH/c1-13(2)7-9(15)11-3-4-14-6-8(10)5-12-14;;/h5-6H,3-4,7,10H2,1-2H3,(H,11,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJLRXHYJMEAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NCCN1C=C(C=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

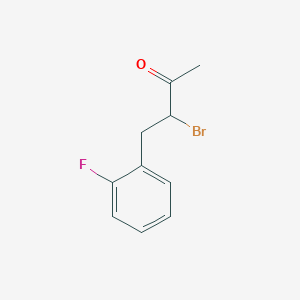

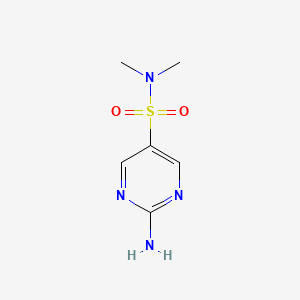

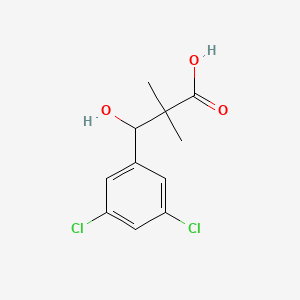

![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)

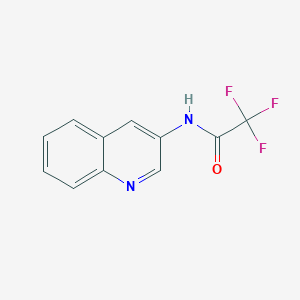

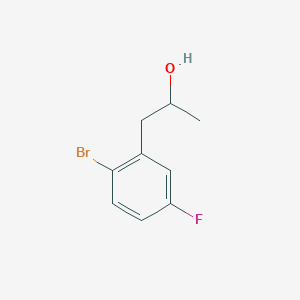

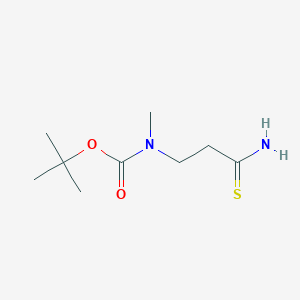

![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)

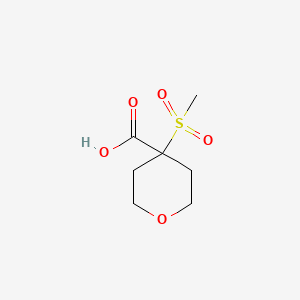

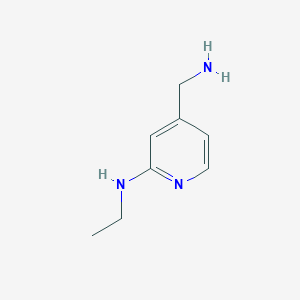

![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)